molecular formula C7H7Cl2NO B12962945 2,6-Dichloro-4-methoxy-3-methylpyridine

2,6-Dichloro-4-methoxy-3-methylpyridine

Cat. No.: B12962945
M. Wt: 192.04 g/mol
InChI Key: CYUUQWPXGYDAEJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-methoxy-3-methylpyridine can be synthesized through multiple routes. One common method involves the reaction of 2,6-dichloro-4-nitropyridine with methanol in the presence of potassium carbonate under microwave heating at 70°C for 25 minutes. The reaction mixture is then diluted with methanol, and the product is extracted using ethyl acetate and dried over sodium sulfate .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methoxy-3-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of aminopyridines.

Scientific Research Applications

2,6-Dichloro-4-methoxy-3-methylpyridine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methoxy-3-methylpyridine depends on its application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloropyridine
  • 2,6-Dichloro-3-methylpyridine
  • 4,6-Dichloro-3-methoxy-2-methylpyridine

Uniqueness

2,6-Dichloro-4-methoxy-3-methylpyridine is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of compounds with specific pharmacological properties .

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

2,6-dichloro-4-methoxy-3-methylpyridine

InChI

InChI=1S/C7H7Cl2NO/c1-4-5(11-2)3-6(8)10-7(4)9/h3H,1-2H3

InChI Key

CYUUQWPXGYDAEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1OC)Cl)Cl

Origin of Product

United States

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